Cas no 87554-49-2 (methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate)

Methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a tert-butoxycarbonyl (Boc) protected amine and a β-hydroxy ester moiety, which enhance its utility in stereoselective reactions. The (3R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions. This compound is particularly advantageous in peptide and heterocycle synthesis, where controlled reactivity and chiral integrity are critical. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for complex molecular architectures.
methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate structure
87554-49-2 structure
Product Name:methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate
CAS No:87554-49-2
MF:C10H19NO5
MW:233.261563539505
CID:655201
PubChem ID:10868190
Update Time:2025-05-23

methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-,methyl ester, (3R)-
    • Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, methyl ester, (3R)-
    • methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate
    • Inchi: 1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1
    • InChI Key: WETGJOXWBLZCIN-SSDOTTSWSA-N
    • SMILES: C(OC)(=O)C[C@@H](O)CNC(OC(C)(C)C)=O

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Additional information on methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate

Methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate: A Comprehensive Overview

Methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate, also known by its CAS registry number CAS No. 87554-49-2, is a compound of significant interest in the fields of organic chemistry, biochemistry, and pharmacology. This compound is characterized by its unique structure, which includes a tert-butoxy carbonyl group, a hydroxyl group, and a methyl ester moiety. The stereochemistry at the 3R position plays a crucial role in determining its biological activity and chemical reactivity.

The molecular structure of methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate consists of a four-carbon chain with substituents at the 3rd and 4th positions. The tert-butoxy carbonyl group (-OCO-t-Bu) is a protecting group commonly used in peptide synthesis to safeguard amino groups during reaction sequences. The hydroxyl group (-OH) at the 3rd position introduces hydrophilic properties, while the methyl ester (-OCH₃) at the terminal end contributes to the overall solubility and stability of the molecule. This combination of functional groups makes the compound versatile for various applications in chemical synthesis and drug development.

Recent studies have highlighted the potential of methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the construction of complex peptide frameworks, where its stereochemistry and functional groups facilitate precise control over molecular architecture. Additionally, its use as a building block in medicinal chemistry has been documented, particularly in the design of compounds targeting specific biological pathways.

The synthesis of methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate typically involves multi-step processes that emphasize stereochemical control. One common approach involves the selective protection of amino groups using tert-butoxycarbonyl (Boc) reagents, followed by esterification to introduce the methyl group. The hydroxyl group is often introduced via hydrolysis or other nucleophilic substitution reactions, ensuring retention of stereochemistry at the 3R position. These methods underscore the importance of protecting group strategies in organic synthesis.

In terms of physical properties, methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate exhibits a melting point range consistent with its molecular weight and functional groups. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chromatographic separations and purification techniques. The presence of both hydrophilic and lipophilic moieties also influences its partition coefficient, which is critical for determining its behavior in biological systems.

From an applications perspective, methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate has found utility in peptide synthesis, where its Boc-protected amino group serves as a stable intermediate during solid-phase synthesis. Furthermore, its hydroxyl group can be modified to introduce additional functionality, enabling the construction of diverse bioactive molecules. Recent advancements in asymmetric catalysis have also expanded its potential as a chiral building block for enantioselective reactions.

Recent research has focused on optimizing the synthesis and characterization of methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate. For example, studies have employed advanced spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity. Computational modeling has also been utilized to predict its interactions with biological targets, providing insights into its potential therapeutic applications.

In conclusion, methyl (3R)-4-{(tert-butoxy)carbonylamino}-3-hydroxybutanoate stands out as a valuable compound in modern organic chemistry due to its unique structure, versatile functional groups, and stereochemical properties. Its applications span across peptide synthesis, drug discovery, and material science, with ongoing research continuing to uncover new opportunities for this intriguing molecule.

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